molecular formula C12H16O B7845425 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B7845425
M. Wt: 176.25 g/mol
InChI Key: JTPFXTTUBOEBLM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 2,3-dimethylphenyl group at the carbonyl carbon and a methyl group at the β-carbon. This compound is structurally analogous to other arylpropanones, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and bioactive applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)12(13)11-7-5-6-9(3)10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPFXTTUBOEBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as 2-methylpropanoyl chloride) and a substituted benzene (2,3-dimethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with substituents at different positions on the phenyl ring exhibit distinct reactivity and bioactivity profiles:

  • This contrasts with the target compound, which lacks an amino group, suggesting differences in solubility and receptor interactions .
  • The target compound’s simpler structure may lack comparable reactivity but could serve as a precursor for similar halogenated derivatives .

Functional Group Modifications on the Propanone Chain

  • 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methylpropan-1-one (): Hydroxy and methoxy groups increase polarity and hydrogen-bonding capacity, enhancing antiviral activity (e.g., inhibition of viral cytopathic effects at 5 μg/disk). The target compound’s lack of hydroxyl groups may reduce such bioactivity but improve metabolic stability .
  • This highlights how β-carbon substitutions can diversify applications in drug design .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Phenyl Ring) Propanone Chain Modifications Reported Bioactivity/Use Molecular Weight (g/mol) Source
1-(2,3-Dimethylphenyl)-2-methylpropan-1-one 2,3-dimethyl β-methyl N/A (inference: synthesis intermediate) ~176.2 (calculated)
1-(3-Methylphenyl)-2-(methylamino)propan-1-one 3-methyl β-methylamino Psychoactive intermediate 177.2
1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methylpropan-1-one 2,4-dihydroxy-6-methoxy β-methyl Antiviral (5 μg/disk activity) 272.3
1-(4-Methylphenyl)-2,3-dibromo-3-(5-nitrofuran-2-yl)propan-1-one 4-methyl, 2,3-dibromo β-nitrofuran Antibacterial precursor ~423.0 (calculated)

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methyl) : The 2,3-dimethyl substitution on the phenyl ring in the target compound likely enhances lipophilicity, favoring membrane permeability. This is contrasted with electron-withdrawing groups (e.g., nitro in ), which increase electrophilicity but reduce stability .
  • Polar Functional Groups: Hydroxy and methoxy groups () improve water solubility and antiviral efficacy but may increase susceptibility to metabolic degradation. The target compound’s lack of polar groups suggests utility in non-polar solvents or lipid-based formulations .
  • Steric Effects : Bulky substituents like benzyloxy () or halogenated groups () can hinder enzymatic degradation, extending half-life. The target compound’s smaller substituents may facilitate rapid clearance .

Antiviral and Antibacterial Potential

Derivatives such as 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methylpropan-1-one () inhibit viral cytopathic effects at low concentrations (5 μg/disk), suggesting that hydroxylation and methoxylation are critical for antiviral activity. The target compound could be modified similarly for enhanced bioactivity .

Pharmaceutical Intermediates

Compounds like dexmedetomidine (), which share the 2,3-dimethylphenyl motif, demonstrate the importance of arylpropanones in drug development. The target compound may serve as a precursor for imidazole-based anesthetics or adrenergic agents .

Pesticide Chemistry

Chloroacetamide derivatives () with dimethylphenyl groups highlight the role of arylpropanones in agrochemicals. The target compound’s structure aligns with intermediates used in herbicide synthesis, though direct evidence is lacking .

Biological Activity

1-(2,3-Dimethylphenyl)-2-methylpropan-1-one, a ketone compound, has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16OC_{12}H_{16}O with a molecular weight of approximately 176.26 g/mol. The presence of a ketone functional group contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound may act as an antioxidant, helping to neutralize free radicals.
  • Antimicrobial Properties : It has shown potential in inhibiting the growth of various microorganisms.
  • Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Data Table: Biological Activities of this compound

Activity Type Description Reference
AntioxidantExhibits free radical scavenging properties
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7)

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various ketones, including this compound. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's structure was linked to its ability to donate electrons and stabilize free radicals.

Case Study 2: Antimicrobial Efficacy

In vitro tests against a panel of bacteria showed that this compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Apoptotic markers were assessed through flow cytometry, confirming that the compound induces programmed cell death in these cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The ketone group facilitates electron donation, enhancing its antioxidant capacity.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, triggering apoptosis.

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